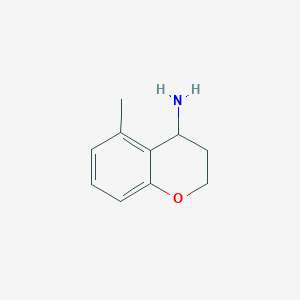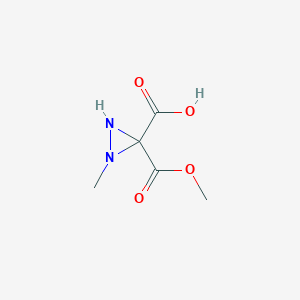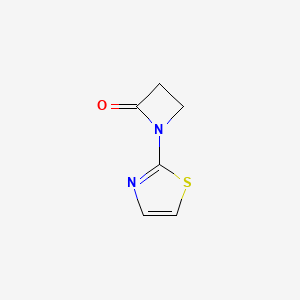
(9H-Purin-9-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-9-yl)methanol typically involves the reaction of purine derivatives with formaldehyde under basic conditions. One common method includes the use of sodium hydroxide as a catalyst to facilitate the addition of a hydroxymethyl group to the purine ring.
Industrial Production Methods: Industrial production of this compound often employs multi-step processes to ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (9H-Purin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of purine-9-carboxylic acid.
Reduction: Formation of 9-methylpurine.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
(9H-Purin-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (9H-Purin-9-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in nucleic acid synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases.
Pathways: The compound may influence pathways related to DNA replication and repair, leading to potential therapeutic effects in cancer and viral infections.
Comparación Con Compuestos Similares
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: A purine derivative with an amino group at the 2-position and a carbonyl group at the 6-position.
Hypoxanthine: A purine derivative with a carbonyl group at the 6-position.
Uniqueness: (9H-Purin-9-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other purine derivatives.
Propiedades
Número CAS |
95121-09-8 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
purin-9-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-3,11H,4H2 |
Clave InChI |
ZOLRIZMFDCUPBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)


![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)







